1,3,5-Tris[(propan-2-yl)sulfanyl]benzene
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Overview
Description
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with three propan-2-yl sulfanyl groups at the 1, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene typically involves the reaction of 1,3,5-trihalobenzene with propan-2-yl thiol in the presence of a base. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a strong base like sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the halogen atoms are replaced by propan-2-yl sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Functionalized benzene derivatives
Scientific Research Applications
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[(propan-2-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity. The benzene ring provides a stable framework for these interactions, allowing for specific binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triisopropylbenzene: Similar structure but with isopropyl groups instead of propan-2-yl sulfanyl groups.
1,3,5-Tris[(methylthio)]benzene: Contains methylthio groups instead of propan-2-yl sulfanyl groups.
Uniqueness
1,3,5-Tris[(propan-2-yl)sulfanyl]benzene is unique due to the presence of propan-2-yl sulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for functionalization, making it valuable for various applications in research and industry.
Properties
CAS No. |
74542-67-9 |
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Molecular Formula |
C15H24S3 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1,3,5-tris(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C15H24S3/c1-10(2)16-13-7-14(17-11(3)4)9-15(8-13)18-12(5)6/h7-12H,1-6H3 |
InChI Key |
HHWWCMSNKNXPMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=CC(=C1)SC(C)C)SC(C)C |
Origin of Product |
United States |
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